molecular formula C15H7ClF3IN2O B14784345 (2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone

(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone

Cat. No.: B14784345
M. Wt: 450.58 g/mol
InChI Key: LWYCCKCEPDTQMR-UHFFFAOYSA-N
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Description

(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.

    Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using iodine or other iodinating agents.

    Attachment of the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups attached to the indazole core.

Scientific Research Applications

(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study various biological pathways and molecular interactions.

    Chemical Biology: Employed in the design of novel chemical probes for target identification and validation.

    Pharmaceutical Industry: Investigated for its potential use in drug development due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of (2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the iodo group can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 3-phenyl-2-(trifluoromethyl)indazole and 3-iodo-2-phenylindazole share structural similarities.

    Phenyl Substituted Compounds: Compounds such as 2-chloro-6-(trifluoromethyl)phenyl derivatives with different heterocyclic cores.

Uniqueness

(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the indazole core provides a versatile scaffold for interaction with biological targets.

Properties

Molecular Formula

C15H7ClF3IN2O

Molecular Weight

450.58 g/mol

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]-(3-iodoindazol-1-yl)methanone

InChI

InChI=1S/C15H7ClF3IN2O/c16-10-6-3-5-9(15(17,18)19)12(10)14(23)22-11-7-2-1-4-8(11)13(20)21-22/h1-7H

InChI Key

LWYCCKCEPDTQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)I

Origin of Product

United States

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